BenchChemオンラインストアへようこそ!

Quizartinib Dihydrochloride

FLT3-ITD kinase inhibition AML

Quizartinib dihydrochloride (AC220) is a potent second-generation type II FLT3 inhibitor. It binds inactive FLT3 with low nanomolar affinity, inhibiting both wild-type and FLT3-ITD mutant forms. Its distinct type II mechanism confers high selectivity for FLT3-ITD, providing essential leverage in targeted AML research. Supplied as the dihydrochloride salt for enhanced solubility and stability. Order today—strictly for laboratory R&D applications.

Molecular Formula C29H34Cl2N6O4S
Molecular Weight 633.6 g/mol
CAS No. 1132827-21-4
Cat. No. B1684608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuizartinib Dihydrochloride
CAS1132827-21-4
SynonymsAC220;  AC 220;  AC-220;  AC010220;  AC-010220;  AC 010220;  AC010220.2HCl;  Quizartinib;  Quizartinib HCl;  Quizartinib dihydrochloride..
Molecular FormulaC29H34Cl2N6O4S
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl
InChIInChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H
InChIKeyDHYPGRVMIOATAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quizartinib Dihydrochloride (CAS 1132827-21-4): Potent and Selective Second-Generation Type II FLT3 Inhibitor for FLT3-ITD-Positive AML


Quizartinib dihydrochloride (also known as AC220) is a potent, selective, second-generation type II inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor [1]. It binds to the inactive conformation of FLT3 and inhibits both wild-type and internal tandem duplication (ITD) mutant forms with low nanomolar potency [2]. Quizartinib is an orally bioavailable small molecule that has demonstrated clinical efficacy and is approved for the treatment of adult patients with newly diagnosed FLT3-ITD-positive acute myeloid leukemia (AML) in combination with chemotherapy [3].

Why Quizartinib Dihydrochloride Cannot Be Interchanged with Other FLT3 Inhibitors Without Loss of Specificity or Clinical Validation


Quizartinib dihydrochloride exhibits a distinct pharmacological profile that precludes direct substitution with other FLT3 inhibitors, even within the same class. As a type II inhibitor, it specifically targets the inactive conformation of FLT3, a mechanism that differs fundamentally from type I inhibitors like midostaurin, crenolanib, and gilteritinib [1]. This binding mode confers high selectivity for FLT3-ITD over wild-type FLT3 and other kinases, but also dictates a unique resistance profile against specific tyrosine kinase domain (TKD) mutations, such as D835 and F691L [2]. Crucially, the active metabolite AC886, which is rapidly formed in vivo, contributes significantly to quizartinib's overall antileukemic activity and differentiates its pharmacokinetic and pharmacodynamic behavior from other agents [3]. Therefore, substituting quizartinib with a different FLT3 inhibitor would alter the target engagement profile, potentially compromising efficacy or introducing unexpected toxicities, as evidenced by distinct clinical trial outcomes and adverse event profiles [4].

Quizartinib Dihydrochloride: Quantitative Comparative Evidence Against Key FLT3 Inhibitor Comparators


Superior Potency in Inhibiting FLT3-ITD Autophosphorylation and Cell Proliferation

Quizartinib dihydrochloride demonstrates markedly superior potency in inhibiting FLT3-ITD autophosphorylation and cellular proliferation compared to the first-generation FLT3 inhibitor midostaurin and the second-generation inhibitor gilteritinib. In MV4-11 AML cells, quizartinib inhibits FLT3-ITD autophosphorylation with an IC50 of 1.1 nM . In a direct comparison, quizartinib exhibited greater cellular potency, with 70% cell viability at 10 nM, whereas midostaurin and gilteritinib showed comparable potencies with 90% cell viability at the same concentration [1].

FLT3-ITD kinase inhibition AML

Exceptional Kinase Selectivity: A Distinct Advantage for Minimizing Off-Target Toxicity

Quizartinib dihydrochloride exhibits exceptional selectivity for FLT3 across the human kinome, a key differentiator from multi-targeted kinase inhibitors. In a KinomeScan panel profiling over 400 kinases, quizartinib and its active metabolite AC886 demonstrated high selectivity, binding to a very limited number of off-target kinases [1]. This is in stark contrast to other clinically used FLT3 inhibitors like midostaurin, sorafenib, and sunitinib, which are known to inhibit a broader range of kinases [2].

kinase selectivity off-target effects drug safety

Overcomes Midostaurin Resistance: Preclinical Evidence of Efficacy in RAS-Mutated, Midostaurin-Resistant AML Models

Quizartinib dihydrochloride demonstrates potent activity against midostaurin-resistant AML cells, a critical clinical advantage. In preclinical studies, quizartinib significantly inhibited the viability of midostaurin-resistant MOLM-14 cells and exerted potent antitumor activity in mouse xenograft models, whereas midostaurin and gilteritinib did not show significant antitumor effects in this resistant setting [1].

drug resistance midostaurin RAS mutation

Clinically Validated Overall Survival Benefit in Phase III Trials for Relapsed/Refractory FLT3-ITD AML

In the pivotal phase III QuANTUM-R trial, single-agent quizartinib demonstrated a statistically significant improvement in overall survival compared to salvage chemotherapy in patients with relapsed/refractory FLT3-ITD-positive AML. The median overall survival was 6.2 months with quizartinib versus 4.7 months with salvage chemotherapy (hazard ratio 0.76, 95% CI 0.58–0.98; p=0.02) [1]. This established quizartinib as the first FLT3 inhibitor to show a significant OS benefit over cytotoxic chemotherapy in this difficult-to-treat patient population [2].

overall survival relapsed/refractory AML phase III trial

Distinct Mutation Spectrum: Activity is Maintained in FLT3-ITD but Diminished in FLT3-TKD, Defining a Specific Patient Selection Criterion

Quizartinib dihydrochloride's efficacy is highly dependent on the specific FLT3 mutation. It demonstrates potent inhibition against FLT3-ITD mutations, but its activity is significantly reduced against most FLT3 tyrosine kinase domain (TKD) point mutations, such as D835V [1]. In direct comparative studies, gilteritinib shows similar or superior growth inhibition against a wide range of FLT3-TKD mutations, while quizartinib's effects are diminished [2]. However, a unique sensitivity switch has been observed: the rare FLT3 N701K mutation confers resistance to gilteritinib but restores sensitivity to quizartinib [3].

FLT3-TKD resistance mutations patient selection

Higher Rate of Composite Complete Remission (CRc) Compared to Gilteritinib in Relapsed/Refractory AML

In a comparative analysis of real-world data and clinical trials for relapsed/refractory AML, quizartinib demonstrated a higher rate of composite complete remission (CRc) compared to gilteritinib [1]. While gilteritinib showed a longer median overall survival in some analyses, quizartinib's higher CRc rate signifies a greater proportion of patients achieving a deep response, which is a critical step toward curative-intent procedures like allogeneic stem cell transplantation [2].

complete remission relapsed/refractory AML treatment response

Optimal Scientific and Industrial Application Scenarios for Quizartinib Dihydrochloride Based on Quantitative Evidence


First-Line and Maintenance Therapy for Newly Diagnosed FLT3-ITD-Positive AML

Based on the positive overall survival results from the phase III QuANTUM-First trial, quizartinib dihydrochloride in combination with standard induction and consolidation chemotherapy, followed by single-agent maintenance, is the established standard of care for adult patients with newly diagnosed FLT3-ITD-positive AML [1]. Its high selectivity and potency support its use in this setting, aiming to maximize disease eradication and prolong remission.

Salvage Monotherapy for Relapsed or Refractory FLT3-ITD-Positive AML

Quizartinib dihydrochloride monotherapy is indicated for patients with relapsed or refractory FLT3-ITD-positive AML, supported by the statistically significant overall survival benefit demonstrated in the phase III QuANTUM-R trial [2]. Its ability to overcome midostaurin resistance [3] makes it a particularly valuable option for patients who have progressed on or after first-generation FLT3 inhibitors.

Preclinical Research Tool for Studying FLT3-ITD-Driven Signaling and Resistance Mechanisms

Due to its exceptional selectivity for FLT3 over a wide panel of kinases [4], quizartinib dihydrochloride is an ideal tool compound for preclinical research focused on isolating FLT3-ITD-specific signaling pathways and investigating mechanisms of resistance to type II FLT3 inhibitors. Its defined activity profile against specific TKD mutations (e.g., D835, F691L, N701K) [5] makes it essential for studies of adaptive and acquired resistance in AML models.

Companion Diagnostic Development and Validation for FLT3 Mutation Testing

The distinct mutation spectrum of quizartinib dihydrochloride, with potent activity against FLT3-ITD but reduced activity against most FLT3-TKD mutations [5], necessitates the use of a companion diagnostic to identify appropriate patients. This creates a clear application for quizartinib in the development, validation, and quality control of molecular assays (e.g., PCR, NGS) designed to detect FLT3-ITD and differentiate it from TKD mutations for clinical decision-making.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quizartinib Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.